An In-Depth Technical Guide to 2-(Phenylsulfonyl)aniline: Structure, Properties, and Applications
An In-Depth Technical Guide to 2-(Phenylsulfonyl)aniline: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-(phenylsulfonyl)aniline, a versatile chemical intermediate with significant applications in medicinal chemistry, materials science, and dye synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, reactivity, and safety considerations.
Introduction and Chemical Identity
2-(Phenylsulfonyl)aniline, also known as 2-aminophenyl phenyl sulfone, is an aromatic organic compound featuring a phenylsulfonyl group attached to an aniline ring at the ortho position.[1][2][3] This unique arrangement of a potent electron-withdrawing sulfonyl group adjacent to an electron-donating amino group imparts a distinct electronic character, influencing its reactivity and making it a valuable building block in organic synthesis.[4]
The core structure consists of two benzene rings bridged by a sulfonyl group, with an amino group substituent on one of the rings. This structure facilitates its use as a scaffold in the design of various functional molecules.
Molecular Structure:
Caption: Chemical structure of 2-(Phenylsulfonyl)aniline.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-(phenylsulfonyl)aniline is essential for its application in research and development.
Physicochemical Properties
The key physicochemical properties are summarized in the table below:
| Property | Value | Reference(s) |
| CAS Number | 4273-98-7 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₂S | [4] |
| Molecular Weight | 233.29 g/mol | [3][4] |
| Appearance | Yellow-brown powder | [4] |
| Melting Point | 120-122 °C | [5] |
| Purity | ≥ 99% (HPLC) | [4] |
| Solubility | Soluble in various organic solvents | [4] |
| Storage | Store at 0-8 °C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-(phenylsulfonyl)aniline.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the amine protons. The protons on the aniline ring will be influenced by both the amino and sulfonyl groups, leading to complex splitting patterns. The amine protons typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms.[6][7] The carbon attached to the sulfonyl group and the carbon bearing the amino group will show characteristic chemical shifts. The remaining aromatic carbons will appear in the typical downfield region.
The IR spectrum provides valuable information about the functional groups present in the molecule.[7][8] Key expected absorption bands include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
S=O stretching: Strong absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
-
C=C aromatic stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Around 1250-1350 cm⁻¹.
Synthesis and Manufacturing
The synthesis of 2-(phenylsulfonyl)aniline can be achieved through several routes, with the Ullmann condensation and related coupling reactions being prominent methods for forming the C-N or C-S bond.[9][10][11] Modern approaches often utilize copper or palladium catalysis to achieve high yields under milder conditions.[12][13]
General Synthesis Workflow
A common synthetic strategy involves the coupling of an ortho-substituted aniline derivative with a phenylsulfonyl source or vice versa.
Caption: General workflow for the synthesis of 2-(Phenylsulfonyl)aniline.
Exemplary Experimental Protocol: Ullmann-Type Condensation
This protocol describes a copper-catalyzed synthesis of 2-(phenylsulfonyl)aniline from 2-iodoaniline and sodium benzenesulfinate.
Materials:
-
2-Iodoaniline
-
Sodium benzenesulfinate
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 mmol), sodium benzenesulfinate (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the flask, followed by N,N'-dimethylethylenediamine (0.2 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(phenylsulfonyl)aniline.
Reactivity and Chemical Transformations
The reactivity of 2-(phenylsulfonyl)aniline is governed by the interplay between the electron-donating amino group and the electron-withdrawing phenylsulfonyl group.
Electrophilic Aromatic Substitution
The aniline ring is activated towards electrophilic substitution, with the amino group being a strong ortho-, para-director.[14] However, the bulky and electron-withdrawing sulfonyl group at the ortho position will sterically hinder and electronically deactivate the adjacent positions. Therefore, electrophilic substitution is expected to occur predominantly at the para-position relative to the amino group.
Nucleophilic Reactions
The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and diazotization.[15][16] These transformations allow for the further functionalization of the molecule to generate a diverse range of derivatives.
Reactions at the Sulfonyl Group
The sulfonyl group is generally stable but can undergo reactions under specific conditions. For instance, reductive cleavage of the C-S bond can occur with strong reducing agents.
Applications in Drug Development and Materials Science
2-(Phenylsulfonyl)aniline and its derivatives are of significant interest in several fields due to their versatile chemical nature.
Medicinal Chemistry
The diaryl sulfone motif is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of 2-(phenylsulfonyl)aniline have been explored for their potential as:
-
Anti-inflammatory agents: The sulfonyl group can mimic the carboxylic acid moiety of non-steroidal anti-inflammatory drugs (NSAIDs), potentially leading to compounds with improved pharmacological profiles.
-
Antimicrobial agents: Sulfonamide-containing compounds have a long history as antibacterial agents.
-
Anticancer agents: The diaryl sulfone scaffold has been incorporated into molecules targeting various cancer-related pathways.
The presence of the amino group provides a convenient handle for further chemical modifications, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[4]
Materials Science and Dye Synthesis
The chromophoric properties of the 2-(phenylsulfonyl)aniline core make it a useful intermediate in the synthesis of azo dyes and other colorants.[17] The sulfonyl group can enhance the light and wash fastness of the dyes. Furthermore, its derivatives can be used in the development of specialty polymers and resins, where the sulfonyl group contributes to thermal stability and chemical resistance.
Safety and Handling
Appropriate safety precautions must be observed when handling 2-(phenylsulfonyl)aniline.
Hazard Identification
While a comprehensive toxicological profile is not fully established, the compound may cause eye, skin, and respiratory tract irritation.[1] Ingestion may lead to irritation of the digestive tract.[1] It is crucial to handle the substance in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
Handling and Storage
Store 2-(phenylsulfonyl)aniline in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Minimize dust generation and accumulation.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-(Phenylsulfonyl)aniline is a valuable and versatile chemical compound with a rich chemistry and a broad range of applications. Its unique structural and electronic properties make it an important building block in the synthesis of pharmaceuticals, dyes, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and industrial settings.
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